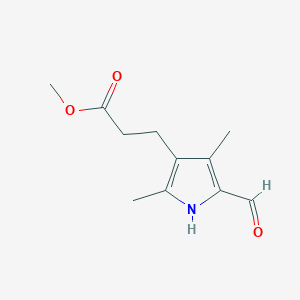

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSYWXKWNBYRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441412 | |

| Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18818-25-2 | |

| Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate"

An In-depth Technical Guide to the Synthesis of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for this compound, a valuable heterocyclic building block. The synthesis is strategically designed in two key stages: the initial construction of a substituted pyrrole core, followed by a highly regioselective formylation. This document delves into the mechanistic underpinnings of the chosen reactions, offers detailed experimental protocols, and emphasizes the rationale behind key procedural steps, reflecting an approach grounded in established chemical principles. The intended audience includes researchers and professionals in organic synthesis, medicinal chemistry, and drug development who require a practical and scientifically rigorous guide to preparing this and structurally related compounds.

Introduction and Strategic Overview

Substituted pyrroles are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic drugs. This compound is a particularly useful intermediate, incorporating a reactive formyl group for further derivatization and a propanoate side chain. Its synthesis is a frequent requirement in the development of novel therapeutic agents, including potential antimicrobial compounds.[1]

The synthetic approach detailed herein focuses on a logical and field-proven two-part strategy:

-

Synthesis of a Key Intermediate: The initial objective is the preparation of the pyrrole precursor, Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate. This can be achieved through classical heterocyclic chemistry, such as the Knorr or Paal-Knorr pyrrole syntheses, which involve the condensation of dicarbonyl compounds with amines or their precursors.[2][3][4] These methods provide a reliable route to the core 2,4-dimethylpyrrole structure with the required C3-propanoate substituent.

-

Electrophilic Formylation: With the precursor in hand, the final step is the introduction of the formyl group at the C5 position. The Vilsmeier-Haack reaction is the method of choice for this transformation. It is a mild and highly efficient method for formylating electron-rich aromatic and heterocyclic systems, exhibiting excellent regioselectivity for the unsubstituted α-position (C5) of the pyrrole ring.[5][6]

This guide will focus principally on the critical Vilsmeier-Haack formylation step, providing a detailed mechanistic explanation and a validated experimental protocol.

Overall Synthetic Workflow

The retrosynthetic analysis breaks down the target molecule into the key pyrrole intermediate and the formylation reagent.

Caption: Retrosynthetic approach for the target molecule.

Vilsmeier-Haack Formylation: Principle and Mechanism

The Vilsmeier-Haack reaction is a cornerstone of synthetic chemistry for introducing a formyl group onto an electron-rich ring. The reaction avoids the use of strong Lewis acids typically required for Friedel-Crafts acylations.[5] Its efficacy with pyrroles stems from the high electron density of the pyrrole ring, which makes it highly nucleophilic and reactive towards mild electrophiles.

Causality of the Reaction:

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. For pyrroles with an unsubstituted C2 or C5 position, the attack occurs preferentially at these α-positions due to the superior stability of the resulting cationic intermediate (Wheland intermediate).

-

Hydrolysis: The resulting iminium salt is stable until subjected to an aqueous workup. Hydrolysis readily converts the iminium intermediate into the final aldehyde product.

Reaction Mechanism Diagram

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocol

This protocol describes the formylation of Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate.

Safety Precautions: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Notes |

| Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate | 195.25 | 1.0 | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.1 | Freshly distilled is preferred |

| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 - 5.0 | Anhydrous, used as reagent/solvent |

| Dichloromethane (DCM) | 84.93 | - | Anhydrous, optional solvent |

| Saturated Sodium Bicarbonate (aq.) | - | - | For workup |

| Saturated Sodium Chloride (Brine) | - | - | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent |

Step-by-Step Methodology

-

Preparation of the Vilsmeier Reagent:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (1.1 eq.) dropwise via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.

-

-

Formylation Reaction:

-

Dissolve Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane.

-

Add the solution of the pyrrole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction mixture will typically become a dark, homogenous solution.

-

-

Workup and Hydrolysis:

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8). This step is exothermic and will release CO₂ gas.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a solid or a viscous oil.

-

Purify the crude material by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

-

Self-Validation and Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show a characteristic singlet for the aldehyde proton (CHO) at approximately δ 9.5-9.8 ppm. Other expected signals include two singlets for the methyl groups on the pyrrole ring, two triplets for the ethylene bridge of the propanoate chain, a singlet for the ester methyl group, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR will show a resonance for the aldehyde carbonyl carbon around δ 175-180 ppm and the ester carbonyl carbon around δ 170-174 ppm.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1660-1680 cm⁻¹ and another for the ester at 1700-1720 cm⁻¹. A broad N-H stretching band may also be visible around 3200-3400 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₁₃NO₃) by matching the experimental m/z value with the calculated value (195.0895).[7]

Conclusion

The synthesis of this compound is reliably achieved through a strategic formylation of a pre-synthesized pyrrole precursor. The Vilsmeier-Haack reaction stands out as the superior method for this transformation, offering high yield, excellent regioselectivity, and mild reaction conditions. The detailed protocol and mechanistic insights provided in this guide serve as a practical resource for researchers, enabling the efficient and validated production of this important chemical intermediate for applications in drug discovery and beyond.

References

-

Knorr pyrrole synthesis. Wikipedia. [Link]

-

Gattermann reaction. Wikipedia. [Link]

-

Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. ResearchGate. [Link]

-

2,4-dimethylpyrrole. Organic Syntheses Procedure. [Link]

-

Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]

-

(PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. ResearchGate. [Link]

-

Reactions of Pyrrole. MBB College. [Link]

-

3-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)-propionsure Request for Quotation. ChemBK. [Link]

-

Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. Universe of Chemistry. [Link]

-

Paal-Knorr Synthesis. MBB College. [Link]

-

The Vilsmeier-Haack aroylation of pyrroles reexamined. The Journal of Organic Chemistry. [Link]

-

Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... ResearchGate. [Link]

-

Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. PMC. [Link]

-

Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. PMC - NIH. [Link]

-

Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. Synlett. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

-

Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. PMC - NIH. [Link]

-

Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd. [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

-

Vilsmeier–Haack formylation of pyrrole. ResearchGate. [Link]

-

Gatterman Reaction: formylation reaction! YouTube. [Link]

-

Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Science Publishing. [Link]

-

ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. PubChem. [Link]

-

Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. [Link]

-

Gattermann reaction. L.S.College, Muzaffarpur. [Link]

-

2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. mbbcollege.in [mbbcollege.in]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. mbbcollege.in [mbbcollege.in]

- 7. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS 18818-25-2): A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, a pivotal heterocyclic building block in medicinal chemistry. Identified by the CAS number 18818-25-2, this molecule has garnered significant attention as a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably the multi-targeted tyrosine kinase inhibitor, Sunitinib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical properties, synthesis, and applications.

Introduction: The Strategic Importance of a Substituted Pyrrole

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] this compound (Figure 1) is a strategically functionalized pyrrole derivative. The presence of a formyl group, a propionate ester, and two methyl groups on the pyrrole ring provides multiple reactive sites for further molecular elaboration, making it an invaluable precursor in multi-step organic synthesis.

Its primary significance lies in its role as a key intermediate in the industrial synthesis of Sunitinib, a potent inhibitor of several receptor tyrosine kinases (RTKs) approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] The precise arrangement of its functional groups is critical for the construction of the final drug molecule, highlighting the importance of its efficient and well-characterized synthesis.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this intermediate is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Source(s) |

| CAS Number | 18818-25-2 | [4] |

| Chemical Name | This compound | N/A |

| Synonym(s) | 5-Formyl-2,4-dimethylpyrrole-3-propionic acid, methyl ester | [4] |

| Molecular Formula | C₁₁H₁₅NO₃ | [5] |

| Molecular Weight | 209.24 g/mol | [5] |

| Appearance | Solid | N/A |

| Melting Point | 123-124°C | [4][6] |

| Solubility | Soluble in Chloroform | [6] |

| Storage Condition | 2-8°C | [7] |

Synthesis and Manufacturing Insights

The synthesis of this compound typically involves a multi-step sequence, leveraging classical heterocyclic chemistry reactions. A plausible and widely utilized synthetic strategy is outlined below. The causality behind these experimental choices lies in the robust and scalable nature of these reactions, which are well-established in industrial settings.

Proposed Synthetic Pathway

The construction of the substituted pyrrole core is often achieved through a Knorr-type pyrrole synthesis, followed by functional group manipulations to introduce the formyl group.

Figure 2: Proposed synthetic workflow for CAS 18818-25-2.

Experimental Protocol (Generalized)

The following protocol is a generalized representation based on established synthetic methodologies for substituted pyrroles.[8]

Step 1: Synthesis of the Pyrrole Core (Knorr Synthesis)

-

In a reaction vessel equipped with a stirrer and a condenser, a dicarbonyl compound is condensed with an amino ketone or a related precursor in the presence of a catalyst (often acidic or basic).

-

The reaction mixture is heated to the appropriate temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction is cooled, and the crude pyrrole derivative is isolated by filtration or extraction.

-

Purification is achieved by recrystallization or column chromatography to yield the substituted pyrrole core.

Step 2: Introduction of the Propionate Side Chain

-

The pyrrole core from Step 1 is subjected to reactions such as Michael addition with a suitable acrylate derivative to introduce the propionate side chain at the desired position.

-

The reaction is typically carried out in a suitable solvent and may require a catalyst.

-

Work-up and purification procedures are employed to isolate the propionate-substituted pyrrole.

Step 3: Formylation (Vilsmeier-Haack Reaction)

-

The Vilsmeier reagent is prepared in situ by reacting phosphorus oxychloride (POCl₃) with a formamide, typically N,N-dimethylformamide (DMF), at low temperatures.

-

The propionate-substituted pyrrole from Step 2 is then added to the pre-formed Vilsmeier reagent.

-

The reaction mixture is stirred, often with gentle heating, to drive the formylation to completion.

-

The reaction is quenched by the addition of an aqueous base, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford the final product, this compound.

Application in Drug Development: The Synthesis of Sunitinib

The primary and most significant application of CAS 18818-25-2 is its role as a key building block in the synthesis of Sunitinib.[9] The formyl group serves as a crucial handle for the subsequent condensation reaction with an oxindole derivative, forming the central ylidenemethyl bridge of the Sunitinib molecule.

Figure 3: Workflow for the synthesis of Sunitinib using CAS 18818-25-2.

This synthetic route highlights the importance of CAS 18818-25-2 in providing a readily available and appropriately functionalized pyrrole moiety for the efficient construction of this complex and life-saving therapeutic agent.

Structural Elucidation and Analytical Characterization

The identity and purity of this compound are confirmed using a combination of standard spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the molecule.[10] The ¹H NMR spectrum is expected to show characteristic signals for the pyrrole NH proton, the aldehydic proton, the methyl groups, and the protons of the propionate side chain. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed for unambiguous assignment of all proton and carbon signals.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the pyrrole ring, the C=O stretching of the aldehyde and the ester functionalities, and C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A suitable chromatographic method with a UV detector can be developed to quantify the main component and any potential impurities.

Safety and Handling

Based on the safety data for the corresponding carboxylic acid, this compound should be handled with appropriate precautions.[7] It is likely to be irritating to the eyes, respiratory system, and skin. Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. For skin contact, wash with soap and water.

Conclusion

This compound (CAS 18818-25-2) is a fundamentally important intermediate in modern medicinal chemistry. Its well-defined structure and versatile reactivity make it an essential building block for the synthesis of complex pharmaceutical agents, most notably the anticancer drug Sunitinib. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and developers working in the field of drug discovery and manufacturing.

References

-

ChemBK. 3-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)-propionsure Request for Quotation. Available from: [Link]

-

ResearchGate. Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. Available from: [Link]

- Google Patents. US20150025252A1 - Process for the perparation of sunitinib and its acid addition salts thereof.

-

International Journal of Current Microbiology and Applied Sciences. Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][7][9]dioxol- 5-yl). Available from: [Link]

-

MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Available from: [Link]

-

NIH - National Center for Biotechnology Information. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Available from: [Link]

- Google Patents. CN103319392A - Preparation method of sunitinib intermediate.

-

Manus Aktteva Biopharma LLP. Intermediates of Sunitinib. Available from: [Link]

-

PubChem. 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Available from: [Link]

-

ResearchGate. Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... Available from: [Link]

-

PubMed. NMR characterization of methylcellulose: Chemical shift assignment and mole fraction of monomers in the polymer chains. Available from: [Link]

-

PubMed. Synthesis of novel, peptidic kinase inhibitors with cytostatic/cytotoxic activity. Available from: [Link]

-

ResearchGate. Synthesis and evaluation of the antiproliferative activity of novel thiazolquinazolinone kinase inhibitors. Available from: [Link]

-

ResearchGate. 1 H NMR spectra of 3-isopropenyl-a,a 0-dimethylbenzyl isocyanate... Available from: [Link]

-

NIH - National Center for Biotechnology Information. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Available from: [Link]

-

European Medicines Agency. Sunitinib hard capsules 12.5, 25, 37.5 and 50 mg product-specific bioequivalence guidance. Available from: [Link]

- Google Patents. Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.

-

MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available from: [Link]

-

Acta Chimica Slovaca. Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. Available from: [Link]

-

PubChem. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available from: [Link]

-

Fisher Scientific. 5-Formyl-2,4-dimethylpyrrole-3-carboxylic acid, 96%. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. manusaktteva.com [manusaktteva.com]

- 4. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. US20150025252A1 - Process for the perparation of sunitinib and its acid addition salts thereof - Google Patents [patents.google.com]

- 10. NMR characterization of methylcellulose: Chemical shift assignment and mole fraction of monomers in the polymer chains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, a polysubstituted pyrrole derivative of interest in medicinal chemistry and materials science. This document will delve into the theoretical underpinnings of the expected spectral features, including chemical shift predictions, spin-spin coupling patterns, and peak assignments. Furthermore, it will outline a detailed, field-proven protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. The guide is structured to provide both a predictive and a practical framework for researchers working with this and structurally related compounds.

Introduction: The Significance of Substituted Pyrroles and the Role of NMR

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous biologically active molecules, including natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound, featuring both electron-donating (methyl) and electron-withdrawing (formyl and methyl propanoate) groups, creates a unique electronic environment that is crucial to its reactivity and potential applications.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. By analyzing the chemical shifts, integration, and multiplicity of proton signals, we can gain unambiguous insights into the molecular architecture. This guide will serve as a detailed reference for interpreting the ¹H NMR spectrum of the title compound.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound presents a fascinating case for ¹H NMR analysis. The interplay of the various substituents on the pyrrole ring dictates the precise chemical shifts and coupling patterns of the protons.

Molecular Structure and Proton Numbering:

To facilitate a clear discussion, the protons in the molecule are numbered as follows:

Molecular structure with proton numbering.

Chemical Shift (δ) Predictions

The predicted chemical shifts are based on the analysis of substituent effects on the pyrrole ring and known values for similar structural motifs. The electron-withdrawing formyl group at the C5 position will significantly deshield adjacent protons, while the electron-donating methyl groups will have a shielding effect. The propanoate side chain introduces its own set of characteristic signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H | ~9.0 - 11.0 | Broad Singlet | 1H | The N-H proton of pyrroles is typically broad and appears at a high chemical shift due to its acidic nature and potential for hydrogen bonding. The presence of the adjacent electron-withdrawing formyl group further deshields this proton. In some cases, this signal can be very broad and difficult to observe.[1] |

| CHO | ~9.5 - 10.0 | Singlet | 1H | Aldehyde protons are highly deshielded and typically appear in this region. Due to the absence of adjacent protons, it will appear as a sharp singlet. |

| α-CH₂ (propanoate) | ~2.8 - 3.0 | Triplet | 2H | These protons are adjacent to the pyrrole ring and a methylene group, and their chemical shift is influenced by both. They will be split into a triplet by the adjacent β-CH₂ group. |

| β-CH₂ (propanoate) | ~2.5 - 2.7 | Triplet | 2H | These protons are adjacent to the α-CH₂ group and the carbonyl group of the ester, which deshields them. They will be split into a triplet by the adjacent α-CH₂ group. |

| O-CH₃ (ester) | ~3.6 - 3.7 | Singlet | 3H | The methyl group directly attached to the oxygen of the ester is deshielded and appears as a characteristic singlet.[2][3] |

| 2-CH₃ | ~2.2 - 2.4 | Singlet | 3H | This methyl group is at the C2 position of the pyrrole ring. It will be a singlet as there are no adjacent protons to couple with. |

| 4-CH₃ | ~2.1 - 2.3 | Singlet | 3H | This methyl group is at the C4 position of the pyrrole ring and will also appear as a singlet. |

Spin-Spin Coupling

Spin-spin coupling provides valuable information about the connectivity of protons in a molecule. In this particular structure, the most prominent coupling will be observed in the propanoate side chain.

-

Propanoate Chain: The protons of the α-CH₂ and β-CH₂ groups will couple with each other, resulting in two triplets, each with a coupling constant (³J) of approximately 7-8 Hz. This is a classic ethyl-like pattern.

-

Long-Range Coupling: While less prominent, weak long-range couplings (⁴J or ⁵J) might be observable between the methyl groups and the N-H proton, or between the formyl proton and the N-H proton, especially in high-resolution spectra. These couplings are typically small (0.5-1.5 Hz).[4]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a standardized and well-validated protocol is paramount for obtaining high-resolution and artifact-free NMR spectra.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) of high purity (0.6-0.7 mL)

-

High-quality 5 mm NMR tube

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Weighing the Sample: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.

-

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial. The use of a deuterated solvent is crucial to avoid a large, interfering solvent peak in the ¹H NMR spectrum.

-

Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles from entering the tube as they can degrade the spectral resolution.

-

Labeling: Clearly label the NMR tube with the sample identification.

Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Receiver Gain (RG): Set automatically by the spectrometer.

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-2 seconds. A longer delay may be necessary for quantitative measurements.

-

Spectral Width (SW): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is generally adequate to cover the expected chemical shift range.

-

Temperature: Standard probe temperature (e.g., 298 K).

Data Processing:

-

Fourier Transformation (FT): Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

-

Integration: Integrate all the signals to determine the relative number of protons for each peak.

Flowchart of NMR data acquisition and processing steps.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The expected chemical shifts, multiplicities, and integrations serve as a built-in check for the structural integrity of the synthesized molecule. Any significant deviation from the predicted spectrum would warrant further investigation into the sample's purity or a potential structural misassignment. The use of a standard reference compound (residual solvent peak) ensures the accuracy of the reported chemical shifts, making the data reliable and comparable across different instruments and laboratories.

Conclusion

This technical guide provides a thorough predictive analysis of the ¹H NMR spectrum of this compound, grounded in the fundamental principles of NMR spectroscopy and substituent effects. The detailed experimental protocol offers a robust methodology for acquiring high-quality spectral data. By combining theoretical prediction with practical, field-proven techniques, this guide aims to empower researchers in their structural elucidation efforts and contribute to the advancement of chemical and pharmaceutical sciences.

References

-

Idhayadhulla, A., Nasser, A. J. A., & Kumar, R. S. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). The ¹H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Methyl propionate(554-12-1) 1H NMR spectrum [chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Solubility of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate in Organic Solvents

Executive Summary

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is a substituted pyrrole derivative of significant interest as a synthetic intermediate in medicinal chemistry and materials science, particularly in the synthesis of complex macrocycles like porphyrins and related drug candidates. The solubility of this compound is a critical physical property that dictates its handling, reactivity, and purification. This guide provides a comprehensive analysis of the predicted solubility profile of this molecule based on first-principles structural analysis. Furthermore, it establishes a robust, field-proven experimental protocol for the quantitative determination of its solubility, ensuring that researchers and process chemists can generate reliable and reproducible data. The narrative bridges theoretical prediction with practical application, explaining the causal relationships between molecular structure, solvent properties, and dissolution.

Introduction: The Strategic Importance of a Pyrrolic Building Block

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active molecules and functional materials. This compound represents a highly functionalized building block, possessing key reactive handles—a formyl group for condensation reactions, an ester for hydrolysis or amidation, and the pyrrolic nitrogen for substitution. Its utility in multi-step syntheses makes a thorough understanding of its solubility not merely an academic exercise, but a practical necessity for optimizing reaction conditions, developing efficient purification strategies, and ensuring process scalability.

This technical guide is designed for researchers, chemists, and drug development professionals. It aims to:

-

Deconstruct the molecular features of the target compound to predict its solubility behavior in a range of common organic solvents.

-

Provide a detailed, self-validating Standard Operating Protocol (SOP) for the experimental determination of solubility.

-

Discuss the practical implications of solubility data in the context of synthesis, purification, and process development.

Physicochemical Profile and Structural Analysis

The solubility of a molecule is fundamentally governed by its structure. The principle of "like dissolves like" serves as our primary guide, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[1][2]

The structure of this compound contains several distinct functional domains:

-

Pyrrole Ring: The aromatic 5-membered ring is the core of the molecule. The N-H group can act as a hydrogen bond donor, while the delocalized π-electron system allows for π-π stacking interactions. The pyrrole nitrogen also possesses a lone pair of electrons, making it a potential hydrogen bond acceptor.[3][4]

-

Formyl Group (-CHO): This is a strongly polar, electron-withdrawing group. The carbonyl oxygen is an effective hydrogen bond acceptor.

-

Methyl Groups (-CH₃): Two methyl groups on the pyrrole ring are non-polar and contribute to the molecule's lipophilicity (hydrophobicity).

-

Methyl Propanoate Side Chain (-CH₂CH₂COOCH₃): This chain adds both non-polar (the ethylene linker) and polar characteristics. The ester carbonyl is another key hydrogen bond acceptor site.

Caption: Functional group analysis of the target molecule.

This combination of polar, hydrogen-bonding, and non-polar groups suggests a nuanced solubility profile, where the molecule is unlikely to be soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will show affinity for solvents of intermediate polarity.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₅NO₃ | Based on chemical structure. |

| Molecular Weight | 209.24 g/mol | Based on chemical formula. |

| Polarity | Moderately Polar | Contains multiple polar groups (formyl, ester) and a largely non-polar hydrocarbon framework. |

| Hydrogen Bonding | Donor (1, N-H), Acceptor (2, C=O) | The ability to both donate and accept hydrogen bonds is a key determinant of solubility in protic solvents. |

| Aqueous Solubility | Low / Sparingly Soluble | While capable of H-bonding, the significant non-polar surface area from the methyl and propanoate alkyl groups will likely limit solubility in water.[5] |

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can predict the qualitative solubility across a spectrum of laboratory solvents. This prediction is foundational for selecting solvent systems for synthesis and purification.

| Solvent Class | Example Solvents | Predicted Solubility | Justification for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the molecule's N-H (donor) and carbonyl (acceptor) sites, effectively solvating the polar functionalities. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar formyl and ester groups will drive dissolution. DMSO and DMF are expected to be excellent solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving moderately polar organic compounds and can weakly interact with the polar sites of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. The molecule's polarity may be too high for complete solubility in less polar ethers. |

| Esters | Ethyl Acetate | High to Moderate | As an ester itself, ethyl acetate shares structural similarity and polarity, making favorable interactions likely. |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic pyrrole core may allow for some π-π stacking interactions, but the overall polarity of the molecule will likely limit solubility. |

| Non-Polar Alkanes | Hexane, Heptane | Insoluble | The significant energetic penalty of disrupting the solvent-solvent interactions in a non-polar solvent to accommodate a polar solute makes dissolution highly unfavorable. |

Factors Influencing Quantitative Solubility

While qualitative predictions are useful, several factors can significantly impact the precise quantitative solubility value.

-

Temperature: For the majority of solid organic compounds, the dissolution process is endothermic (ΔH_dissolution > 0). Consequently, solubility increases with temperature.[1] This relationship is described by the van't Hoff equation and is the fundamental principle behind recrystallization. The effect of temperature should always be determined empirically for selecting purification solvents.[6]

-

Solid-State Properties: The measured solubility is that of the most stable crystalline form (polymorph) under the experimental conditions. Amorphous material or less stable polymorphs will exhibit higher, but transient, "kinetic solubility."[1] It is crucial that solubility measurements are conducted on well-defined, crystalline material and that the system is allowed to reach thermodynamic equilibrium.

-

Purity of Solute and Solvent: Impurities in the solute can disrupt the crystal lattice, often leading to an overestimation of solubility. Similarly, impurities in the solvent (e.g., water in an organic solvent) can drastically alter its solvating properties.

Standard Operating Protocol: Gravimetric Determination of Solubility

To move from prediction to empirical fact, a rigorous and reproducible experimental method is required. The following protocol describes the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility.

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a constant temperature (e.g., 298.15 K / 25 °C).

Materials and Equipment

-

Analytical balance (± 0.1 mg precision)

-

Temperature-controlled orbital shaker or stirring plate with thermostat

-

Scintillation vials or sealed flasks (e.g., 4 mL or 20 mL)

-

Micropipettes

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Pre-weighed vials for drying

-

Vacuum oven or desiccator

-

The target compound (crystalline, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

Experimental Workflow

Sources

Methodological & Application

The Versatile Pyrrole Building Block: Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate in Synthetic Chemistry

Introduction: The Strategic Importance of a Functionalized Pyrrole Core

Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous biologically active compounds, including notable drugs like Atorvastatin and Sunitinib. Within the vast chemical space of pyrrole derivatives, Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate emerges as a particularly valuable and versatile building block. This trifunctional molecule, possessing a reactive aldehyde, a modifiable ester, and the inherent reactivity of the pyrrole ring, offers a strategic entry point for the synthesis of complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their programs. The protocols herein are presented with a focus on the underlying chemical principles, aiming to provide not just a set of instructions, but a deeper understanding of the experimental choices involved.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical entity in a laboratory setting.

| Property | Value | Source/Reference |

| Molecular Formula | C₁₁H₁₅NO₃ | - |

| Molecular Weight | 209.24 g/mol | - |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate. Sparingly soluble in water. | General knowledge of similar compounds |

| CAS Number | Not directly available for the methyl ester. The corresponding carboxylic acid is 1133-96-6. | [1] |

Safety and Handling: While specific toxicity data for this compound is not readily available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds, it may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis of the Pyrrole Core and Subsequent Formylation

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from readily available precursors. The overall synthetic workflow is depicted below.

Sources

Application of Pyrrole Compounds in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Privileged Pyrrole Scaffold in Drug Design

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold".[1][2] Nature itself provides a masterclass in the utility of the pyrrole motif, with vital biomolecules like heme, chlorophyll, and vitamin B12 featuring tetrapyrrole macrocycles. This natural precedent has inspired medicinal chemists to explore pyrrole and its derivatives, leading to the development of a wide array of therapeutic agents.[3]

Pyrrole-containing drugs have demonstrated efficacy across a remarkable spectrum of diseases, including cancer, bacterial and viral infections, and inflammatory disorders.[1][4][5] Marketed drugs such as atorvastatin (a lipid-lowering agent), sunitinib (an anticancer drug), and ketorolac (an anti-inflammatory agent) are testaments to the clinical success of this heterocyclic core.[6] The unique electronic properties of the pyrrole ring, coupled with its ability to serve as a scaffold for diverse functionalization, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery programs.[1]

This technical guide provides an in-depth exploration of the application of pyrrole compounds in key therapeutic areas. We will delve into the mechanistic underpinnings of their activity and provide detailed, field-proven protocols for the synthesis and biological evaluation of these promising molecules.

Anticancer Applications: Targeting Key Pathways in Malignancy

Pyrrole derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.[5][7] A multitude of pyrrole-containing compounds have been designed to target specific molecular machinery within cancer cells, leading to apoptosis, cell cycle arrest, and the inhibition of metastasis.[4][7]

Mechanism of Action: Kinase Inhibition

A predominant mechanism through which pyrrole compounds exert their anticancer effects is the inhibition of protein kinases.[5][7] These enzymes play a pivotal role in cell signaling, and their dysregulation is a common feature of many cancers. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[8] By inhibiting VEGFR-2, pyrrole-containing drugs can effectively cut off a tumor's blood supply, thereby impeding its growth.

Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is a prime example of a successful pyrrole-based anticancer drug.[9] It targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases involved in tumor progression.

Diagram: Simplified VEGFR-2 Signaling Pathway and Inhibition

Caption: Inhibition of VEGFR-2 signaling by a pyrrole-based drug.

Protocol 1: Synthesis of a 1,5-Diarylpyrrole Derivative via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[10][11][12] This protocol describes the synthesis of a generic 1,5-diarylpyrrole, a scaffold with potential anticancer activity.

Materials:

-

1,4-Diketone (e.g., 1,4-diphenyl-1,4-butanedione)

-

Primary amine (e.g., aniline)

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

In a 100 mL round-bottom flask, dissolve the 1,4-diketone (10 mmol) and the primary amine (12 mmol) in 50 mL of glacial acetic acid.

-

Attach a reflux condenser to the flask and heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.

-

Collect the crude product by vacuum filtration and wash it with copious amounts of water to remove the acetic acid.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

-

Glacial acetic acid serves as both the solvent and the acid catalyst for the condensation and cyclization reactions.

-

Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

-

Precipitation in ice-cold water is an effective method for isolating the crude product, as the organic pyrrole derivative is typically insoluble in water.

-

Purification is crucial to remove any unreacted starting materials and byproducts, ensuring that the biological activity observed is solely due to the desired compound.

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6][13][14][15] It is widely used to screen compounds for their cytotoxic effects on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Pyrrole compound to be tested, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the pyrrole compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.[13] During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Diagram: MTT Assay Workflow

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and some cancers. Pyrrole derivatives have been investigated as anti-inflammatory agents, with many exhibiting potent inhibitory effects on key inflammatory mediators.[3]

Mechanism of Action: COX Inhibition

A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2.[3] COX-2 is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[16] Several pyrrole-containing compounds, such as tolmetin and ketorolac, are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes.[6]

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for evaluating the ability of a pyrrole compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Heme (cofactor)

-

Test pyrrole compound and a known COX-2 inhibitor (e.g., celecoxib)

-

Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E₂ (PGE₂)

-

96-well plates

-

Incubator

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme. Then, add the test pyrrole compound at various concentrations. Also, include a positive control (celecoxib) and a no-inhibitor control. Pre-incubate for 15 minutes at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The amount of PGE₂ produced is inversely proportional to the COX-2 inhibitory activity of the compound. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Antimicrobial and Antiviral Applications

The pyrrole scaffold is also a valuable platform for the development of antimicrobial and antiviral agents.[4] The rise of drug-resistant pathogens necessitates the discovery of novel therapeutic agents, and pyrrole derivatives have shown promise in this area.

Antibacterial Activity

Pyrrole-containing compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[17] Their mechanisms of action can vary, including the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.

Table 1: Representative Pyrrole Compounds with Antimicrobial Activity

| Compound Class | Target Organism(s) | Reported MIC (µg/mL) | Reference |

| Pyrrolamides | Staphylococcus aureus, Escherichia coli | 0.008 - 1 | [17] |

| Streptopyrroles | Staphylococcus aureus, Bacillus subtilis | 0.7 - 2.9 (µM) | [17] |

| Pyrrolopyrimidines | Mycobacterium tuberculosis | 0.78 | [17] |

A standard method for quantifying antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[9]

Antiviral Activity

Several pyrrole derivatives have been identified as potent antiviral agents.[4] For instance, some pyrrole compounds have shown inhibitory activity against the influenza virus by targeting the neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells.[4]

Protocol 4: Influenza Neuraminidase Inhibition Assay

This is a fluorescence-based assay to assess the ability of a compound to inhibit influenza neuraminidase activity.[18]

Materials:

-

Influenza virus containing neuraminidase

-

Fluorescent substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid, MUNANA)

-

Assay buffer

-

Test pyrrole compound and a known neuraminidase inhibitor (e.g., oseltamivir)

-

Stop solution (e.g., glycine-NaOH buffer)

-

96-well black plates

-

Fluorometer

Procedure:

-

Compound and Virus Incubation: In a 96-well black plate, add the assay buffer, the test pyrrole compound at various concentrations, and the influenza virus. Incubate at room temperature for 45 minutes.[18]

-

Substrate Addition: Add the MUNANA substrate to each well to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 1 hour.[18]

-

Reaction Termination: Add the stop solution to each well to terminate the reaction.[18]

-

Fluorescence Reading: Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[18]

-

Data Analysis: The fluorescence intensity is proportional to the neuraminidase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

The pyrrole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in numerous clinically successful drugs is a strong indicator of its potential for future drug discovery efforts. The synthetic accessibility of pyrrole derivatives, coupled with the ability to fine-tune their biological activity through structural modifications, ensures that this privileged heterocycle will remain a focus of research for years to come. The protocols and application notes provided in this guide offer a solid foundation for researchers and drug development professionals to explore the rich therapeutic potential of pyrrole compounds in the ongoing quest for new and effective medicines.

References

-

Bioactive pyrrole-based compounds with target selectivity - PMC. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(35), 21631-21654. [Link]

-

Choudhary, A. (2022, November 29). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

(PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022, August 6). ResearchGate. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022, August 9). MDPI. [Link]

-

Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24–40. [Link]

-

(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022, January 8). ResearchGate. [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (n.d.). Biological and Molecular Chemistry. Retrieved January 24, 2026, from [Link]

-

Hantzsch pyrrole synthesis. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017, April 15). National Institutes of Health. [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 24, 2026, from [Link]

-

Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 24, 2026, from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 24, 2026, from [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tand mass spectrometry - PMC. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Influenza - Neuraminidase Inhibition Test. (n.d.). IZSVe. Retrieved January 24, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (2013, November 10). National Institutes of Health. [Link]

Sources

- 1. izsvenezie.com [izsvenezie.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. rgmcet.edu.in [rgmcet.edu.in]

- 12. grokipedia.com [grokipedia.com]

- 13. atcc.org [atcc.org]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. mdpi.com [mdpi.com]

- 18. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Base-Catalyzed Hydrolysis of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Pharmaceutical Synthesis

The hydrolysis of methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is a critical transformation in synthetic organic chemistry, yielding the corresponding carboxylic acid, 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid. This pyrrole derivative is a key intermediate in the synthesis of several pharmacologically active molecules, most notably Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers.[1][2] The efficiency and purity of this hydrolysis step directly impact the overall yield and quality of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the principles, a detailed experimental protocol, and best practices for this pivotal reaction.

Underlying Chemical Principles: The Saponification Reaction

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification. This reaction is a cornerstone of organic synthesis due to its high efficiency and generally straightforward nature. The process is effectively an irreversible hydrolysis under basic conditions.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (either another hydroxide ion or the expelled methoxide ion) to form the carboxylate salt. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[3] To isolate the desired carboxylic acid, a final acidification step is required to protonate the carboxylate salt.

Experimental Workflow Overview

The overall process for the hydrolysis of this compound can be visualized as a sequence of distinct stages, from reaction setup to the isolation of the pure product.

Caption: Workflow for the hydrolysis of the pyrrole ester.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for the saponification of pyrrole esters.[4]

Materials and Reagents:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated or 1M solution

-

Ethyl acetate (for TLC)

-

Hexane (for TLC)

-

Silica gel TLC plates with UV indicator (F254)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

-

Vacuum flask

-

pH paper or pH meter

-

TLC chamber and capillaries

-

UV lamp for TLC visualization

-

Rotary evaporator (optional)

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol (or ethanol) and water. A common solvent ratio is between 2:1 and 4:1 (alcohol:water). The total solvent volume should be sufficient to fully dissolve the starting material upon warming.

-

Add sodium hydroxide or potassium hydroxide (typically 1.5 to 3.0 equivalents) to the solution. The use of an excess of base ensures the reaction goes to completion.

-

-

Hydrolysis Reaction:

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.

-

Maintain the reflux with vigorous stirring. The reaction progress should be monitored periodically.

-

-

Reaction Monitoring by Thin-Layer Chromatography (TLC):

-

Prepare a TLC chamber with a suitable eluent system, such as ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v).

-

Periodically (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture, dilute it with a small amount of methanol, and spot it on a TLC plate alongside a spot of the starting material.

-

The starting ester will be less polar and have a higher Rf value than the product carboxylic acid salt (which will likely remain at the baseline). After acidification of a workup sample, the resulting carboxylic acid will have a lower Rf than the starting ester.

-

The reaction is considered complete when the spot corresponding to the starting ester is no longer visible on the TLC plate. Reaction times can vary but are typically in the range of 2-6 hours.

-

-

Workup and Isolation:

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

If a significant amount of the alcohol solvent is present, it can be removed under reduced pressure using a rotary evaporator.

-

Slowly and carefully add hydrochloric acid to the cooled reaction mixture with stirring. The mixture will become acidic, and the carboxylic acid product will precipitate out of the solution. Monitor the pH with pH paper or a pH meter to ensure a final pH of approximately 2-3.

-

Continue stirring the mixture in an ice bath for about 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid cake with cold deionized water to remove any inorganic salts.

-

Further wash the solid with a small amount of a non-polar solvent like cold hexane to aid in drying.

-

Dry the purified 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid in a vacuum oven or desiccator until a constant weight is achieved. The product is typically a yellow to brown solid.[4]

-

Key Reaction Parameters and Expected Outcome

| Parameter | Recommended Value/Range | Rationale |

| Base | NaOH or KOH | Strong bases that effectively catalyze the hydrolysis. |

| Base Equivalents | 1.5 - 3.0 eq. | Ensures the reaction goes to completion by driving the equilibrium. |

| Solvent System | Methanol/Water or Ethanol/Water | The alcohol helps to solubilize the ester, while water is necessary for the hydrolysis. |

| Temperature | Reflux (typically 65-80 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 2 - 6 hours | Dependent on scale and specific conditions; should be monitored by TLC. |

| pH for Precipitation | 2 - 3 | Ensures complete protonation of the carboxylate salt to the less soluble carboxylic acid. |

| Expected Yield | > 90% | Saponification is generally a high-yielding reaction. |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis shows the persistence of starting material after a prolonged reaction time, consider adding more base or ensuring the reflux temperature is adequate. The purity of the starting ester should also be confirmed.

-

Low Yield: Insufficient acidification may lead to incomplete precipitation of the product. Ensure the pH is low enough to fully protonate the carboxylate. Product loss can also occur if the wash volumes are too large or if the product has some solubility in the workup solvents.

-

Product Oiling Out: During acidification, if the product separates as an oil instead of a solid, it may be due to impurities or the presence of excess organic solvent. Try cooling the mixture for a longer period in an ice bath and scratching the inside of the flask to induce crystallization. If the product remains an oil, it may need to be extracted into an organic solvent, dried, and the solvent evaporated. The resulting crude material can then be recrystallized from an appropriate solvent system.

Mechanism of Base-Catalyzed Ester Hydrolysis

The saponification of the methyl ester proceeds through a well-established nucleophilic acyl substitution pathway.

Caption: Mechanism of base-catalyzed ester hydrolysis.

References

-

An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (2025). ResearchGate. Retrieved from [Link]

- Process for preparing sunitinib and salts thereof. (n.d.). Google Patents.

- Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. (2013). Google Patents.

- Process for synthesizing sunitinib. (n.d.). Google Patents.

-

The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. (n.d.). Acme Synthetic Chemicals. Retrieved from [Link]

- WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof. (n.d.). Google Patents.

- US9206163B2 - Process for the preparation of sunitinib and its acid addition salts thereof. (n.d.). Google Patents.

Sources

Troubleshooting & Optimization

"common side reactions in the synthesis of substituted pyrroles"

Welcome to the technical support center for the synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole synthesis. Here, we address common challenges and provide in-depth troubleshooting guides to help you optimize your reactions and overcome frequently encountered side reactions. Our guidance is grounded in established chemical principles and practical laboratory experience.

I. Overview of Common Challenges in Pyrrole Synthesis